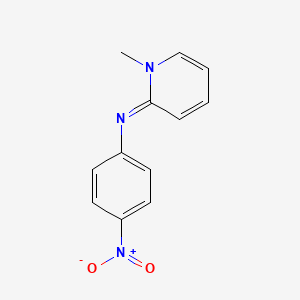

1-methyl-N-(4-nitrophenyl)-1,2-dihydropyridin-2-imine

Description

Properties

IUPAC Name |

1-methyl-N-(4-nitrophenyl)pyridin-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-14-9-3-2-4-12(14)13-10-5-7-11(8-6-10)15(16)17/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEVGRGTUZEPBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=CC1=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis via Piperidin-2-one Intermediates

A robust and commercially viable manufacturing process involves a multi-step synthesis starting from p-nitroaniline as the key precursor. This approach has been explored in the context of synthesizing intermediates for pharmaceutical molecules such as Apixaban, with the target compound being one of the key intermediates.

Step 1: Formation of 1-(4-nitrophenyl) piperidin-2-one

React p-nitroaniline derivatives in tetrahydrofuran solvent with potassium tertiary butoxide at low temperature (0-5 °C), followed by heating to complete the reaction.

Purification involves refluxing with ethyl acetate and methyl tertiary butyl ether, yielding a product with 83% purity and 99.40% HPLC purity.Step 2: Chlorination to 3,3-dichloro-1-(4-nitrophenyl) piperidin-2-one

The crude piperidin-2-one is reacted with chlorobenzene and chlorinating agents to introduce chlorine atoms at the 3-position.Step 3: Substitution with Morpholine to form 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one

The dichloro intermediate is reacted with morpholine and triethylamine in dimethylformamide at 95-100 °C for 5-6 hours. The reaction progress is monitored by TLC.

After reaction completion, the mixture is cooled, and purified water is added to precipitate the product, which is filtered and dried under vacuum.

The isolated yield is approximately 72% with 98.67% HPLC purity.

- FT-IR peaks at 3290, 2908, 2938, 1682, 1511, 1559, and 1598 cm⁻¹ confirm functional groups.

- ^1H NMR (DMSO) shows aromatic protons at 7.81-8.21 ppm and characteristic aliphatic signals.

- Mass spectrometry (ESI) m/z 255 [M - H] confirms molecular weight.

| Step | Reagents/Conditions | Temperature (°C) | Time (hr) | Yield (%) | Purity (HPLC %) |

|---|---|---|---|---|---|

| 1 | p-Nitroaniline, K-tert-butoxide, THF | 0-5 to RT | ~1-2 | 83 | 99.4 |

| 2 | Chlorobenzene, chlorinating agent | RT to reflux | 2-3 | Not specified | Not specified |

| 3 | Morpholine, triethylamine, DMF | 95-100 | 5-6 | 72 | 98.67 |

This method is scalable and economically viable, suitable for industrial synthesis, but involves multiple synthetic steps and organic solvents.

Microwave-Assisted Green Synthesis via Knoevenagel Condensation

A more recent and environmentally friendly method employs microwave irradiation to synthesize N-methyl-1,4-dihydropyridines, including derivatives with 4-nitrophenyl substituents, under catalyst- and solvent-free conditions.

- Uses (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) and 4-nitrobenzaldehyde as starting materials.

- The reaction proceeds via a pseudo three-component condensation under microwave irradiation at 100 °C.

- No catalyst or solvent is required, significantly reducing hazardous waste and improving atom economy.

- Reaction times are short, typically 10 minutes, with yields up to 94%.

- The method avoids column chromatography, simplifying purification.

- Initial Knoevenagel condensation between NMSM and 4-nitrobenzaldehyde forms an intermediate.

- Michael addition of a second NMSM molecule occurs, followed by rotation to a conformer.

- Intramolecular N-cyclization leads to a key intermediate.

- Final elimination of methyl mercaptan (–MeSH) yields the target dihydropyridine product.

- High atom economy and carbon efficiency.

- Low E-factor and process mass intensity.

- Overall environmentally benign process.

| Parameter | Condition/Value |

|---|---|

| Temperature | 100 °C (microwave) |

| Reaction time | 10 minutes |

| Catalyst | None |

| Solvent | None |

| Yield | 89-94% |

| Purification | Simple filtration |

This method is highly suitable for rapid synthesis of functionalized dihydropyridines with various substituents, including the 4-nitrophenyl group, and aligns well with green chemistry principles.

Comparative Summary of Preparation Methods

| Aspect | Multi-Step Piperidin-2-one Route | Microwave-Assisted Green Synthesis |

|---|---|---|

| Starting Materials | p-Nitroaniline, morpholine, chlorinating agents | NMSM and 4-nitrobenzaldehyde |

| Reaction Type | Multi-step substitution and cyclization | One-pot Knoevenagel condensation and cyclization |

| Solvent | Organic solvents (THF, DMF, chlorobenzene) | Solvent-free |

| Catalyst | Triethylamine | None |

| Temperature | 0-100 °C (varied by step) | 100 °C microwave irradiation |

| Reaction Time | Several hours (per step) | 10 minutes |

| Yield | 72-83% (per step) | Up to 94% |

| Purification | Reflux, filtration, drying | Simple filtration |

| Environmental Impact | Moderate (organic solvents, multiple steps) | Low (green metrics favorable) |

| Scalability | Industrially viable | Suitable for rapid lab-scale synthesis |

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(4-nitrophenyl)-1,2-dihydropyridin-2-imine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the dihydropyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted phenyl and dihydropyridine derivatives.

Scientific Research Applications

1-methyl-N-(4-nitrophenyl)-1,2-dihydropyridin-2-imine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

Biological Research: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.

Industrial Applications: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-N-(4-nitrophenyl)-1,2-dihydropyridin-2-imine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its antimicrobial activity may result from the disruption of bacterial cell membranes.

Comparison with Similar Compounds

Structural Analog: 1-Benzyl-1,2-Dihydropyridin-2-imine Hydrochloride

Key Differences :

- Substituents : The benzyl group in 1-benzyl-1,2-dihydropyridin-2-imine hydrochloride (C₁₂H₁₃ClN₂; MW = 220.7) contrasts with the methyl and 4-nitrophenyl groups in the target compound.

- Physical Properties : The hydrochloride salt form of the benzyl derivative suggests higher solubility in polar solvents compared to the neutral 4-nitrophenyl analog.

Table 1: Physical and Structural Comparison

Pyrazole and Triazolo Derivatives ()

Structural Context: Compounds such as 15a (5-ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile) and 16a (9-(4-fluorophenyl)-7-(4-nitrophenyl)-2-phenyltriazolopyrimidine) share the 4-nitrophenyl group but feature pyrazole or triazolo cores instead of dihydropyridine .

Key Comparisons :

- Melting Points :

- 15a : 194–196°C (tetrahydrofuran recrystallization)

- 16a : >340°C (dimethylsulfoxide recrystallization)

The target compound’s melting point would likely fall between these values, influenced by its planar dihydropyridine ring.

- Reactivity: The ethoxymethyleneamino group in 15a and 15b facilitates cyclization reactions, whereas the dihydropyridine backbone in the target compound may exhibit redox activity.

1,3,4-Thiadiazole Derivatives ()

Functional Comparison: Thiadiazole derivatives synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide exhibit antimicrobial activity against E. coli, B. mycoides, and C. albicans .

Table 2: Antimicrobial Activity of Selected Thiadiazoles

| Compound Code | Microbial Inhibition (Zone of Inhibition, mm) |

|---|---|

| Thiadiazole A | E. coli: 18, B. mycoides: 20, C. albicans: 15 |

| Thiadiazole B | E. coli: 22, B. mycoides: 24, C. albicans: 18 |

Electronic and Solubility Trends

- Nitro Group Impact: The 4-nitrophenyl group reduces electron density in the aromatic system, increasing stability toward oxidation but decreasing solubility in non-polar solvents compared to analogs like the benzyl derivative .

- Methyl Group Role : The methyl group on the dihydropyridine ring may sterically hinder interactions, contrasting with smaller substituents (e.g., fluoro or chloro in pyrazole derivatives ).

Biological Activity

1-Methyl-N-(4-nitrophenyl)-1,2-dihydropyridin-2-imine is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a dihydropyridine ring substituted with a nitrophenyl group. The presence of the nitro group is significant as it can influence the compound's reactivity and biological interactions.

Dihydropyridines are primarily recognized for their role as calcium channel blockers. This mechanism is particularly relevant in cardiovascular pharmacology, where they can help manage hypertension and angina by inhibiting L-type calcium channels. The specific interactions of this compound with these channels have not been extensively documented but are likely similar to other compounds in its class.

Antiproliferative Activity

Recent studies have indicated that related dihydropyridine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values in the micromolar range against leukemia cell lines such as HL60 and K562 .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4g | HL60 | 1.00 ± 0.42 |

| K562 | 0.92 ± 0.32 | |

| Vero | >25 |

This table illustrates the potency of certain derivatives compared to normal cell lines, indicating a favorable selectivity index that suggests lower toxicity to non-cancerous cells.

Neurotoxicity Studies

Research has also highlighted the neurotoxic potential of certain dihydropyridine analogs when oxidized by monoamine oxidase (MAO). Compounds that are good substrates for MAO-B have been linked to neurotoxic effects, emphasizing the need for further investigation into the safety profile of this compound .

Case Studies

In one study involving a series of dihydropyridine derivatives, compounds were evaluated for their ability to induce oxidative stress in neuronal cells. The results indicated that structural modifications significantly affected both their neurotoxic potential and antiproliferative activity. For example, derivatives with para-substituted nitro groups exhibited enhanced cytotoxicity compared to their meta counterparts .

Q & A

Q. How should researchers design a study to investigate the compound’s environmental fate and ecotoxicology?

- Methodological Answer : Use OECD guidelines for biodegradability (e.g., OECD 301F) and aquatic toxicity (e.g., Daphnia magna LC₅₀ tests). Employ LC-MS/MS to track degradation products in simulated ecosystems (microcosms). QSAR (Quantitative Structure-Activity Relationship) models predict bioaccumulation potential, validated with experimental log P (octanol-water partition coefficient) measurements .

Methodological Frameworks

- Experimental Design : Pre-test/post-test frameworks with control groups (e.g., synthetic intermediates as negative controls) ensure robustness .

- Data Contradiction Analysis : Triangulate results using multiple techniques (e.g., NMR, X-ray, and computational models) to confirm structural assignments .

- Theoretical Integration : Apply Bruyne’s quadripolar model (theoretical, epistemological, morphological, technical) to align hypotheses with experimental design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.